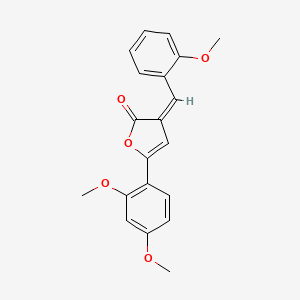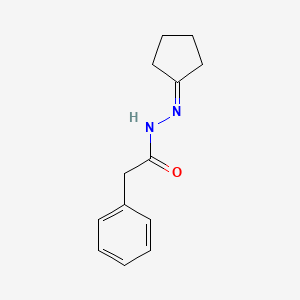![molecular formula C26H25N3O3 B5214715 N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide](/img/structure/B5214715.png)
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide, also known as BMTP-11, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of tryptophan-based compounds and has been shown to have promising anticancer activity.
作用機序
The mechanism of action of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and physiological effects:
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
実験室実験の利点と制限
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has several advantages for lab experiments. It has been shown to have potent anticancer activity and can be used in combination with other anticancer agents to enhance its effects. However, N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has some limitations as well. It is a synthetic compound that may be difficult to produce in large quantities, and its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for the study of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide. One area of research could focus on the development of more efficient synthesis methods to produce N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide in larger quantities. Another area of research could focus on the optimization of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide dosing and administration to maximize its anticancer effects while minimizing potential side effects. Additionally, further studies could explore the potential use of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide in combination with immunotherapy or other novel cancer treatments.
合成法
The synthesis of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide involves several steps, including the protection of the tryptophan side chain, the coupling of the protected tryptophan with the benzyl carbamate, and the deprotection of the resulting compound. The final step involves the coupling of the deprotected tryptophan with the 4-methylphenyl amine. The synthesis of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, ovarian, and prostate cancer. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has also been shown to have synergistic effects when combined with other anticancer agents, such as paclitaxel and cisplatin.
特性
IUPAC Name |
benzyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18-11-13-21(14-12-18)28-25(30)24(15-20-16-27-23-10-6-5-9-22(20)23)29-26(31)32-17-19-7-3-2-4-8-19/h2-14,16,24,27H,15,17H2,1H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBYSQDBMUWMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)

![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)


![ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5214662.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)

![5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5214685.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![1,3-diethyl-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214701.png)
![3-(benzyloxy)-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214706.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5214718.png)
![2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B5214720.png)